molecular formula C17H19N5O4S B3313607 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide CAS No. 946381-12-0

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B3313607
CAS No.: 946381-12-0
M. Wt: 389.4 g/mol
InChI Key: CGVRJLYDQMQKGU-UHFFFAOYSA-N
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Description

The compound N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a methyl linker to the sulfonamide moiety. Its structure combines a sulfonamide group (common in enzyme inhibitors and pharmaceuticals) with a tetrazole heterocycle, which is known for metabolic stability and bioactivity in agrochemicals . The 4-methoxybenzene sulfonamide moiety is structurally analogous to compounds like N-(4-Methoxyphenyl)benzenesulfonamide, which have been studied for their crystallographic properties and bioactivity . The ethoxyphenyl-tetrazole component is reminiscent of pesticidal agents such as etofenprox and flusilazole, which utilize ether and triazole groups for pesticidal activity .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-3-26-15-6-4-13(5-7-15)22-17(19-20-21-22)12-18-27(23,24)16-10-8-14(25-2)9-11-16/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVRJLYDQMQKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and methoxybenzene sulfonamide groups through substitution reactions. Common reagents used in these reactions include sodium azide, ethyl iodide, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate enzyme activity, receptor binding, and other cellular processes. The ethoxy and methoxy groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Comparisons with Analogous Compounds

Compound Name / Structure Structural Features Biological Activity/Use Physicochemical Properties References
Target Compound Tetrazole + sulfonamide + 4-ethoxyphenyl Potential enzyme inhibition/pesticidal High polarity (sulfonamide, tetrazole)
N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide () Indazole + sulfonamide + ethoxy Pharmaceutical (unstated specific use) Likely stable crystal packing (X-ray studied)
N-(4-Methoxyphenyl)benzenesulfonamide () Simple sulfonamide + methoxyphenyl Bioactivity studies (e.g., antimicrobial) Crystallographically characterized
1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole (bromuconazole, ) Triazole + halogenated furan Fungicide Moderate lipophilicity (halogens)
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (triadimefon, ) Triazole + chlorophenoxy Agricultural fungicide High stability (triazole ring)

Key Findings :

Structural Differences: The target compound’s tetrazole ring distinguishes it from triazole-based pesticides (e.g., bromuconazole, triadimefon) and indazole-containing sulfonamides . The sulfonamide group is absent in pesticidal analogs like etofenprox (ether-linked) but present in pharmaceutical sulfonamides (e.g., –8), suggesting dual applicability .

Biological Activity: Triazole derivatives (e.g., triadimefon) are widely used as fungicides due to their ability to inhibit cytochrome P450 enzymes . Sulfonamides (e.g., –8) are associated with antimicrobial and carbonic anhydrase inhibition activities. The ethoxyphenyl group in the target compound could enhance membrane permeability compared to simpler methoxyphenyl analogs .

Physicochemical Properties :

  • The sulfonamide and tetrazole groups increase polarity , likely improving water solubility but reducing lipophilicity compared to halogenated triazoles (e.g., bromuconazole ) .
  • Crystallographic data for related sulfonamides (–8) suggest stable hydrogen-bonding networks, which may influence the target compound’s solid-state stability .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Overview of the Compound

Chemical Structure:
The compound contains a tetrazole ring, which is known for its stability and versatility in biological systems. The presence of the ethoxy and methoxy groups enhances its chemical properties and potential interactions with biological targets.

Molecular Formula: C_{16}H_{18}N_{4}O_{3}S
CAS Number: 946381-12-0

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring:
    • React 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
  • Substitution Reactions:
    • Introduce the ethoxyphenyl and methoxybenzene sulfonamide groups through nucleophilic substitution reactions.
  • Purification:
    • Use chromatographic techniques to purify the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation: The sulfonamide group can form hydrogen bonds with active site residues in enzymes, influencing their activity.
  • Receptor Binding: The tetrazole ring can mimic other biologically active molecules, enhancing binding affinity to various receptors.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit antimicrobial activity. For instance:

  • In Vitro Studies: this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
Bacterial StrainMIC (μg/mL)Comparison with Penicillin (μg/mL)
Staphylococcus aureus10031
Escherichia coli12546
Pseudomonas aeruginosa12546

Case Studies

Several studies have highlighted the efficacy of tetrazole-containing compounds:

  • Antibacterial Activity: A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. The introduction of a 4-methoxyphenyl group significantly enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Investigations: Compounds similar in structure have been shown to possess anti-inflammatory and analgesic properties, suggesting potential therapeutic roles beyond antimicrobial effects .

Potential Applications

Given its biological activity, this compound may have applications in:

  • Antibiotic Development: As a lead compound for new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Drugs: Exploring its role in modulating inflammatory pathways could lead to novel treatments for inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide?

  • Methodological Answer : The synthesis of this compound likely involves sequential functionalization of the tetrazole and sulfonamide moieties. Key steps include:
  • Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) .

  • Sulfonamide coupling : Reacting the tetrazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

  • Critical parameters : Temperature control during cycloaddition (50–60°C) and stoichiometric precision for sulfonamide coupling.

    Step Reagents/Conditions Purpose Reference
    Tetrazole formationNaN₃, HCl, DMF, 50–60°CCycloaddition
    Sulfonamide coupling4-Methoxybenzenesulfonyl chloride, Et₃N, DCMFunctionalization
    PurificationEthyl acetate/hexane (3:7)Isolation

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : ¹H and ¹³C NMR to confirm the presence of ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
  • HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How do the tetrazole and sulfonamide groups influence reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its aromaticity facilitates π-π stacking in enzyme binding pockets .
  • Sulfonamide : Participates in hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors). Reactivity can be tuned by modifying the methoxy group’s position .
  • Experimental design : Perform competitive inhibition assays (e.g., fluorescence quenching) and molecular docking studies (using AutoDock Vina) to map interactions .

Q. What computational strategies predict the compound’s pharmacokinetic or electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., HOMO-LUMO gaps influencing redox behavior) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and CYP450 interactions .
  • MD Simulations : GROMACS for stability analysis in aqueous solutions (e.g., RMSD plots over 100 ns) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements .
  • Control experiments : Test against known inhibitors (e.g., acetazolamide for carbonic anhydrase) to confirm assay validity .
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile variability in cell-line sensitivity .

Data-Driven Research Questions

Q. What experimental designs optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) principles:
  • Factors : Temperature, catalyst loading, solvent polarity.

  • Response surface methodology (RSM) : Central composite design to identify optimal conditions .

  • Case study : A 2³ factorial design reduced side products in sulfonamide coupling by 40% when using THF instead of DCM .

    Factor Range Optimal Value Impact on Yield
    Temperature40–80°C60°CMaximizes cycloaddition efficiency
    SolventDMF vs. THFTHFReduces byproduct formation
    Catalyst1–5 mol%3 mol%Balances cost and activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide

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